molecular formula C19H23FN2O B11505897 Indazol-4-one, 3-butyl-1-(2-fluorophenyl)-6,6-dimethyl-1,5,6,7-tetrahydro-

Indazol-4-one, 3-butyl-1-(2-fluorophenyl)-6,6-dimethyl-1,5,6,7-tetrahydro-

Cat. No.: B11505897
M. Wt: 314.4 g/mol
InChI Key: NPJAVCQMIZVTKQ-UHFFFAOYSA-N
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Description

3-BUTYL-1-(2-FLUOROPHENYL)-6,6-DIMETHYL-4,5,6,7-TETRAHYDRO-1H-INDAZOL-4-ONE is a synthetic organic compound that belongs to the class of indazole derivatives This compound is characterized by its unique structure, which includes a butyl group, a fluorophenyl group, and a tetrahydroindazole core

Preparation Methods

The synthesis of 3-BUTYL-1-(2-FLUOROPHENYL)-6,6-DIMETHYL-4,5,6,7-TETRAHYDRO-1H-INDAZOL-4-ONE typically involves multi-step organic reactions. One common synthetic route includes the condensation of 2-fluorobenzaldehyde with butylamine to form an intermediate Schiff base, followed by cyclization with a suitable reagent to yield the tetrahydroindazole core. The reaction conditions often require the use of catalysts and specific solvents to achieve high yields and purity. Industrial production methods may involve optimization of these reaction conditions to scale up the synthesis while maintaining efficiency and cost-effectiveness.

Chemical Reactions Analysis

3-BUTYL-1-(2-FLUOROPHENYL)-6,6-DIMETHYL-4,5,6,7-TETRAHYDRO-1H-INDAZOL-4-ONE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxo derivatives.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced analogs.

    Substitution: The fluorophenyl group can undergo nucleophilic substitution reactions, where the fluorine atom is replaced by other nucleophiles such as amines or thiols. Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions employed.

Scientific Research Applications

3-BUTYL-1-(2-FLUOROPHENYL)-6,6-DIMETHYL-4,5,6,7-TETRAHYDRO-1H-INDAZOL-4-ONE has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic transformations.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including its role as an enzyme inhibitor or receptor modulator.

    Industry: It is utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 3-BUTYL-1-(2-FLUOROPHENYL)-6,6-DIMETHYL-4,5,6,7-TETRAHYDRO-1H-INDAZOL-4-ONE involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor of certain enzymes or receptors, thereby modulating biochemical pathways and exerting its effects. The exact molecular targets and pathways involved depend on the specific biological context and the nature of the compound’s interactions with cellular components.

Comparison with Similar Compounds

3-BUTYL-1-(2-FLUOROPHENYL)-6,6-DIMETHYL-4,5,6,7-TETRAHYDRO-1H-INDAZOL-4-ONE can be compared with other similar compounds, such as:

    1-(2-Fluorobenzyl)-3-Butyl-8-(N-Acetyl-4-Aminobenzyl)-Xanthine: This compound shares structural similarities but differs in its core structure and functional groups.

    tert-Butyl 4-[(E)-but-1-en-3-yn-1-yl]-3-{[tert-butyl(dimethyl)silyl]oxy}-1H-indole-1-carboxylate: Another structurally related compound with different substituents and potential applications. The uniqueness of 3-BUTYL-1-(2-FLUOROPHENYL)-6,6-DIMETHYL-4,5,6,7-TETRAHYDRO-1H-INDAZOL-4-ONE lies in its specific combination of functional groups and its potential for diverse applications in various fields of research.

Properties

Molecular Formula

C19H23FN2O

Molecular Weight

314.4 g/mol

IUPAC Name

3-butyl-1-(2-fluorophenyl)-6,6-dimethyl-5,7-dihydroindazol-4-one

InChI

InChI=1S/C19H23FN2O/c1-4-5-9-14-18-16(11-19(2,3)12-17(18)23)22(21-14)15-10-7-6-8-13(15)20/h6-8,10H,4-5,9,11-12H2,1-3H3

InChI Key

NPJAVCQMIZVTKQ-UHFFFAOYSA-N

Canonical SMILES

CCCCC1=NN(C2=C1C(=O)CC(C2)(C)C)C3=CC=CC=C3F

Origin of Product

United States

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